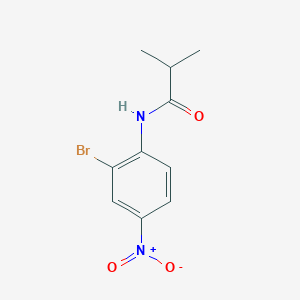
N-(2-bromo-4-nitrophenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-nitrophenyl)-2-methylpropanamide, commonly known as BNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNPP is a yellow crystalline solid with a molecular formula of C10H10BrN2O3 and a molecular weight of 292.1 g/mol.
Applications De Recherche Scientifique
BNPP has several potential applications in scientific research. One of the most significant applications is in the field of organic synthesis, where it can be used as a reagent for the preparation of various compounds. BNPP can also be used as a fluorescent probe for the detection of metal ions such as copper and zinc. Additionally, BNPP can be used in the synthesis of new materials, including polymers and nanoparticles.
Mécanisme D'action
The mechanism of action of BNPP is not fully understood, but it is believed to involve the inhibition of enzymes that play a role in various physiological processes. BNPP has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of BNPP are not fully understood, but studies have shown that it can have various effects on the body. BNPP has been shown to have anti-inflammatory and antioxidant properties, which can help to reduce oxidative stress and inflammation in the body. Additionally, BNPP has been shown to have neuroprotective effects, which can help to protect against neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BNPP in lab experiments is its high purity and stability, which makes it a reliable reagent for various applications. Additionally, BNPP is relatively easy to synthesize, making it a cost-effective option for research labs. However, one limitation of using BNPP is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on BNPP. One potential direction is the development of new synthetic methods for BNPP that can increase its yield and purity. Another direction is the investigation of the mechanism of action of BNPP, which can help to better understand its potential applications in various fields. Additionally, further research is needed to explore the potential therapeutic applications of BNPP in the treatment of various diseases and disorders.
Conclusion
In conclusion, N-(2-bromo-4-nitrophenyl)-2-methylpropanamide is a chemical compound that has significant potential applications in various fields. Its synthesis method is relatively straightforward, and it has been shown to have various scientific research applications. While its mechanism of action is not fully understood, studies have shown that it can have various biochemical and physiological effects. Further research is needed to explore its potential applications and mechanisms of action in greater detail.
Méthodes De Synthèse
The synthesis of BNPP involves the reaction of 2-bromo-4-nitroaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of BNPP as a yellow crystalline solid. The purity of the product can be increased by recrystallization using a suitable solvent.
Propriétés
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c1-6(2)10(14)12-9-4-3-7(13(15)16)5-8(9)11/h3-6H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAOZNMQMKKNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-1,3-propanediyl bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate]](/img/structure/B5019340.png)
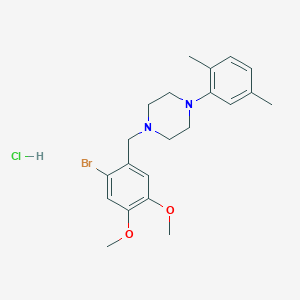
![1,8-dibromo-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5019349.png)
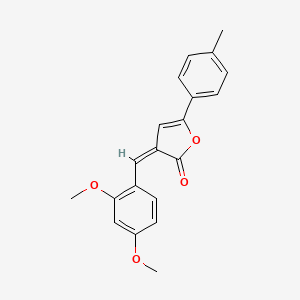
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5019358.png)

![N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5019367.png)
![2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5019372.png)
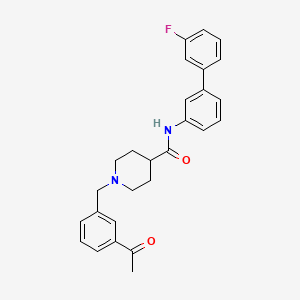
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)methanamine](/img/structure/B5019390.png)
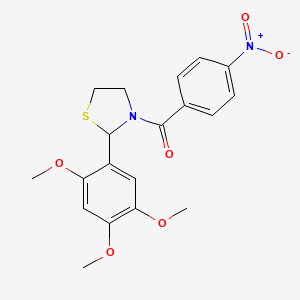
![ethyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carboxylate](/img/structure/B5019406.png)
![1-ethyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B5019413.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5019426.png)